molecular formula C20H21N5O2 B14099164 4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B14099164
M. Wt: 363.4 g/mol
InChI Key: BHIBRCVTOZSPDD-UHFFFAOYSA-N
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Description

4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the purino[7,8-a]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The methyl, methylphenyl, and methylprop-2-enyl groups can be introduced through alkylation or acylation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification techniques: Employing methods such as crystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential in treating diseases.

    Industry: Utilizing its properties in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
  • 4,7-Dimethyl-6-(4-chlorophenyl)purino[7,8-a]imidazole-1,3-dione
  • 4,7-Dimethyl-6-(4-methoxyphenyl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

4,7-dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H21N5O2/c1-12(2)10-24-18(26)16-17(22(5)20(24)27)21-19-23(16)11-14(4)25(19)15-8-6-13(3)7-9-15/h6-9,11H,1,10H2,2-5H3

InChI Key

BHIBRCVTOZSPDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C

Origin of Product

United States

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